

# MSDS for tert-Butyl (3-bromopropyl) (methyl)carbamate

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## Compound of Interest

Compound Name: *3-Bromo-N-methyl-N-boc-propylamine*

Cat. No.: *B564777*

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An In-Depth Technical Guide to tert-Butyl (3-bromopropyl)(methyl)carbamate (CAS 828272-19-1) for Advanced Research Applications

## Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-bromopropyl)(methyl)carbamate, a bifunctional building block of significant interest to researchers, scientists, and professionals in drug development. The molecule's unique architecture, featuring a reactive alkyl bromide for nucleophilic substitution and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on a secondary amine, makes it a versatile reagent for introducing an N-methyl-1,3-aminopropyl linker into complex molecular scaffolds. This document delves into its core physicochemical properties, detailed safety and handling protocols derived from material safety data sheets (MSDS), validated synthetic and purification procedures, and its strategic application in medicinal chemistry. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for leveraging this compound's full potential in the laboratory.

## Chemical Identity and Physicochemical Properties

Tert-butyl (3-bromopropyl)(methyl)carbamate is a carbamate derivative specifically designed for organic synthesis. The presence of the methyl group on the nitrogen atom distinguishes it from its more common primary amine counterpart, offering altered steric and electronic properties

that can be crucial for modulating the pharmacokinetic and pharmacodynamic profiles of target molecules.

Table 1: Core Compound Identifiers

Property	Value	Source
CAS Number	<b>828272-19-1</b>	[1]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> BrNO <sub>2</sub>	[1]
Molecular Weight	252.15 g/mol	[1]
IUPAC Name	tert-butyl N-(3-bromopropyl)-N-methylcarbamate	[1]
Common Synonyms	N-Boc-N-methyl-3-bromopropylamine, 3-Bromo-N-methyl-N-boc-propylamine	[1]

| SMILES | CC(C)(C)OC(=O)N(C)CCCB | [1] |

The physicochemical properties of this compound are dictated by its functional groups. The tert-butyl group imparts solubility in a wide range of organic solvents, while the carbamate and alkyl bromide moieties govern its reactivity.

Table 2: Physicochemical Data

Property	Value	Remarks
Appearance	<b>Expected to be a colorless to pale yellow liquid or low-melting solid.</b>	<b>Based on similar structures like the non-methylated analog.[2][3]</b>
Melting Point	Data not widely available. The non-methylated analog melts at 37-39 °C.	[3][4][5]
Boiling Point	Data not widely available. The non-methylated analog has a predicted boiling point of ~285 °C.	[3][4][5]
Solubility	Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF).	[2][6]

| Storage Temp. | 2-8°C, under an inert atmosphere. |[6] |

## Safety, Handling, and Storage: An MSDS-Informed Protocol

As a Senior Application Scientist, I cannot overstate the importance of a safety-first approach. Although a specific MSDS for the N-methylated version is not universally available, data from the closely related tert-butyl (3-bromopropyl)carbamate and general principles for alkylating agents provide a robust safety framework.[7][8][9]

Table 3: GHS Hazard Classification Summary (Anticipated)

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	<b>H302: Harmful if swallowed</b>
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation

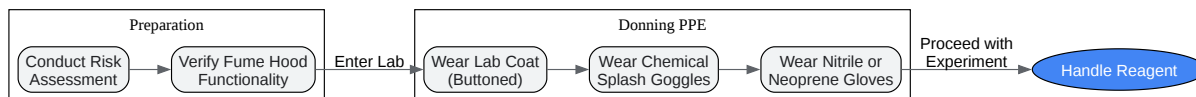
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

## Hazard Identification and First Aid

- **Primary Hazards:** This compound is an alkylating agent and should be treated as harmful and irritating. Direct contact with skin and eyes must be avoided, and inhalation of vapors or aerosols is to be prevented.[9][10]
- **Inhalation:** Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
- **Skin Contact:** Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. A physician should be consulted.[11]
- **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[10]
- **Ingestion:** Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Immediately call a poison center or doctor.[8][10]

## Personal Protective Equipment (PPE) and Engineering Controls

All work with tert-butyl (3-bromopropyl)(methyl)carbamate must be conducted within a certified chemical fume hood to minimize inhalation exposure.



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Caption: Standard workflow for handling hazardous chemical reagents.

## Storage and Stability

- Conditions: Store in a tightly sealed container in a refrigerator (2-8°C). The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture.
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]
- Decomposition: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO<sub>2</sub>), nitrogen oxides (NO<sub>x</sub>), and hydrogen bromide (HBr).[8]

## Synthesis and Purification Protocol

The most logical synthesis of tert-butyl (3-bromopropyl)(methyl)carbamate involves the protection of 3-bromo-N-methylpropan-1-amine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O). This approach is highly reliable and scalable.

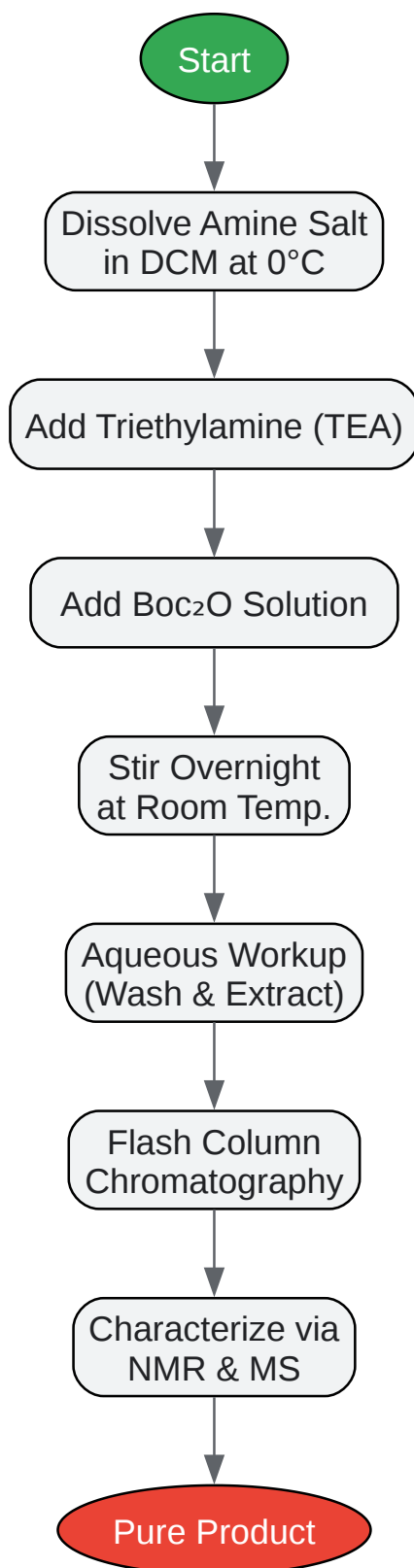
## Experimental Protocol: Synthesis

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 3-bromo-N-methylpropan-1-amine hydrochloride (1.0 eq).
- Solvent Addition: Dissolve the amine salt in dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0°C using an ice-water bath.
  - Causality: DCM is an excellent solvent for the reactants and is unreactive under these conditions. Cooling is essential to control the exothermicity of the subsequent

neutralization and acylation steps.

- Base Addition: Slowly add triethylamine (TEA, 2.2 eq) to the solution. Stir for 10 minutes.
  - Causality: TEA serves two purposes: it deprotonates the amine hydrochloride to the free, nucleophilic secondary amine, and it acts as a scavenger for the HCl produced during the reaction. A slight excess ensures complete reaction.
- Boc<sub>2</sub>O Addition: Add a solution of di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.1 eq) in DCM dropwise to the reaction mixture.
  - Causality: Boc<sub>2</sub>O is the electrophilic source of the Boc group. Dropwise addition prevents a rapid, uncontrolled reaction and potential side reactions.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Workup:
  - Quench the reaction by adding deionized water.
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO<sub>3</sub> (aq), and brine.
    - Causality: The acid wash removes any unreacted amine and excess TEA. The bicarbonate wash neutralizes any remaining acid. The brine wash removes residual water from the organic phase.
  - Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
  - Self-Validation: The purity of the collected fractions should be confirmed by TLC. The final product's structure and purity should be validated by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass

Spectrometry.



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Caption: A streamlined workflow for the synthesis and purification of the title compound.

## Chemical Reactivity and Synthetic Utility

The synthetic value of this reagent lies in its orthogonal reactivity. The two key functional groups can be addressed in distinct, sequential steps, allowing for precise molecular construction.

Caption: Dual reactivity pathways of tert-butyl (3-bromopropyl)(methyl)carbamate.

### Pathway A: Alkylation via the Alkyl Bromide

The primary alkyl bromide is an excellent electrophile for  $S_N2$  reactions. It allows for the covalent attachment of the N-methyl-aminopropyl linker to a variety of nucleophiles.

- Representative Protocol (O-Alkylation of a Phenol):
  - In a flask under argon, dissolve a substituted phenol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
  - Add a base such as potassium carbonate ( $K_2CO_3$ , 1.5 eq) or cesium carbonate ( $Cs_2CO_3$ , 1.2 eq).
    - Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide anion.
  - Add tert-butyl (3-bromopropyl)(methyl)carbamate (1.1 eq).
  - Heat the reaction mixture (e.g., to 60-80°C) and stir until TLC indicates consumption of the starting phenol.
  - Cool the reaction, dilute with ethyl acetate, and wash with water and brine to remove the solvent and inorganic salts.
  - Purify the product via column chromatography.

### Pathway B: Deprotection of the Boc Group



The Boc group is a robust protecting group that is stable to basic, reductive, and oxidative conditions but is cleanly cleaved under acidic conditions.

- Representative Protocol (Boc Deprotection):
  - Dissolve the Boc-protected compound in a suitable solvent like DCM.
  - Add an excess of a strong acid. Common choices include:
    - Trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM.
    - A solution of HCl in 1,4-dioxane or diethyl ether (e.g., 4 M).
  - Stir the reaction at room temperature for 1-4 hours. Monitor by TLC.
  - Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).

## Applications in Drug Discovery and Medicinal Chemistry

The carbamate functional group is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents.<sup>[12][13]</sup> It often serves as a metabolically stable surrogate for amide or ester bonds.<sup>[13]</sup>

Tert-butyl (3-bromopropyl)(methyl)carbamate is a strategic tool for:

- Linker Chemistry: The propyl chain is frequently used as a flexible linker to connect a pharmacophore to another functional group, such as a targeting moiety, a solubilizing group, or a second pharmacophore in dual-target drugs.
- Modulation of Physicochemical Properties: The introduction of the N-methyl-aminopropyl group can significantly alter a molecule's properties. The N-methyl group can prevent hydrogen bond donation, potentially increasing membrane permeability. The terminal amine (after deprotection) provides a basic center that can improve aqueous solubility and allow for salt formation.

- Synthesis of Bioactive Scaffolds: This reagent is an ideal starting point for synthesizing analogs of natural polyamines or for building heterocyclic systems where the N-methyl-aminopropyl chain is incorporated into a ring structure. Its use has been cited in the synthesis of inhibitors for targets like human murine double minute 2 (MDM2).[6]

## Conclusion

Tert-butyl (3-bromopropyl)(methyl)carbamate is a high-value synthetic intermediate for researchers in organic synthesis and drug discovery. Its well-defined and orthogonal reactivity, combined with the strategic importance of the N-methyl-aminopropyl moiety, makes it a powerful tool for the rational design and synthesis of novel, complex molecules. Adherence to the rigorous safety and handling protocols outlined in this guide is paramount to ensure its effective and safe utilization in the laboratory. By understanding its properties, synthesis, and reactivity, scientists can confidently deploy this reagent to accelerate their research and development objectives.

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